molecular formula C6H4BrIO2S B2377416 Methyl 3-bromo-5-iodothiophene-2-carboxylate CAS No. 1355039-67-6

Methyl 3-bromo-5-iodothiophene-2-carboxylate

Cat. No.: B2377416
CAS No.: 1355039-67-6
M. Wt: 346.96
InChI Key: MFCJWEBFVJZNRT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-iodothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrIO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of bromine and iodine atoms at the 3 and 5 positions of the thiophene ring, respectively, and a carboxylate ester group at the 2 position. It appears as a pale-yellow to yellow-brown solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-iodothiophene-2-carboxylate typically involves the halogenation of thiophene derivatives. One common method is the bromination of methyl 5-iodothiophene-2-carboxylate using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and concentration of reagents, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-iodothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-iodothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-iodothiophene-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and properties. This dual halogenation can enhance its utility in various synthetic applications and potentially improve its biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 3-bromo-5-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCJWEBFVJZNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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